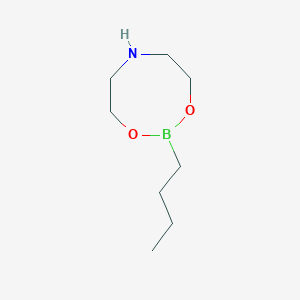

2-Butyl-1,3,6,2-dioxazaborocane

描述

Context within Boron-Containing Heterocycles

Boron-containing heterocycles are a diverse class of compounds with a wide range of applications, from medicinal chemistry to materials science. researchgate.net Dioxazaborocanes, including the 2-butyl derivative, are a specific type of saturated eight-membered ring system containing boron, two oxygen atoms, and a nitrogen atom. Their study is part of a broader interest in developing novel heterocyclic systems with unique electronic and structural properties.

Structural Characteristics of the Dioxazaborocane Framework

The defining feature of the 1,3,6,2-dioxazaborocane framework is the presence of a transannular dative bond between the nitrogen and boron atoms. This intramolecular coordination creates a bicyclic structure, which imparts significant stability to the molecule. researchgate.net While specific crystallographic data for 2-Butyl-1,3,6,2-dioxazaborocane is not widely published, the general structure is well-established for analogous compounds. This B-N interaction influences the geometry around the boron atom, shifting it from a trigonal planar to a more tetrahedral configuration. The strength of this dative bond can be tuned by the substituents on both the boron and nitrogen atoms, which in turn affects the chemical reactivity and physical properties of the molecule.

Overview of Research Significance in Synthetic and Materials Chemistry

The significance of this compound in synthetic and materials chemistry lies in its participation in dynamic covalent chemistry. The reversible nature of the B-N dative bond allows for the formation of dynamic materials that can adapt their structure in response to external stimuli. This property is particularly valuable in the design of self-healing polymers, vitrimers, and dynamic adhesives. By incorporating the dioxazaborocane moiety into polymer chains, materials can be created that exhibit tunable physical properties, such as their glass transition temperature. While much of the published research focuses on dioxazaborocanes with different substitution patterns, the fundamental principles of their utility in materials science are directly applicable to the 2-butyl derivative.

属性

IUPAC Name |

2-butyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGBWTARQCUNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323796 | |

| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92527-13-4 | |

| Record name | 92527-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butyl 1,3,6,2 Dioxazaborocane

Established Synthetic Pathways

The formation of the 2-Butyl-1,3,6,2-dioxazaborocane ring system relies on key reactions that form the core of its synthesis.

The most common and direct method for synthesizing this compound is the condensation reaction between n-butylboronic acid and a suitable dialkanolamine, such as diethanolamine (B148213). researchgate.net This type of reaction is characteristic of the formation of dioxazaborocanes. researchgate.net The process involves the formation of a stable B-N dative bond within the eight-membered ring structure. researchgate.net The reaction is an equilibrium process, and the stability of the resulting dioxazaborocane can be influenced by the specific substituents on both the boronic acid and the dialkanolamine. researchgate.net

Table 1: Reactants for Condensation Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

While direct condensation is prevalent, nucleophilic substitution on a boron atom can also be a viable pathway. In a general sense, this can involve the reaction of an appropriate diethanolamine derivative with a butyl-boron species that has a suitable leaving group. For instance, a dichlorooctylborane has been noted as a precursor for a similar compound, 2-octyl-1,3,6,2-dioxazaborocane, suggesting that a butyl-dihaloborane could react with diethanolamine. chemicalbook.com Another approach involves the reaction of an alkali metal salt of a heterocycle with a halogenated normal butane, such as 1-n-butyl bromide, in an aprotic polar solvent. google.com This method, while described for a different heterocyclic system, demonstrates the principle of introducing a butyl group via nucleophilic substitution. google.com

Reaction Conditions and Optimization Strategies

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions.

The choice of solvent is critical in these syntheses. Aprotic polar solvents, such as N,N-dimethylformamide (DMF), are often employed in related nucleophilic substitution reactions to facilitate the reaction between an alkali metal salt and a halogenated alkane. google.com For condensation reactions, the removal of a byproduct, often water or an alcohol like isopropanol, is crucial to drive the equilibrium towards the product. google.com This is typically achieved by heating the reaction mixture. google.com The use of anhydrous conditions is often preferred to prevent the hydrolysis of the boronic acid starting material and the final product.

Reaction temperature and duration are key parameters to control. In related preparations, temperatures can range from ambient to around 120°C. google.com For instance, a synthesis involving a nucleophilic substitution with chlorobutane was conducted at 75-80°C for 5 hours. google.com Another similar reaction with n-butyl bromide was carried out at a higher temperature of 85-90°C for 5 hours. google.com The goal is to heat the mixture sufficiently to complete the ring closure in a short time, preferably less than 3 hours. google.com Refluxing the solvent is a common technique to achieve the necessary temperature. google.com

Table 2: Example Reaction Parameters

| Reactants | Solvent | Temperature | Time |

|---|---|---|---|

| 1,2-benzisothiazoline-3-ketone, Anhydrous potassium carbonate, chlorobutane | N,N-dimethylformamide | 75-80°C | 5h google.com |

| BIT sodium salt, NBB | N,N-dimethylformamide | 85-90°C | 5h google.com |

While many syntheses of dioxazaborocanes proceed without a catalyst, particularly the condensation reactions which are often thermally driven, the broader context of boronic acid chemistry includes catalytic processes. The efficiency of related reactions can be influenced by the presence of a catalyst. However, for the direct synthesis of this compound via condensation, the primary driving force is often the removal of byproducts.

Isolation and Purity Assessment Techniques

Chromatographic techniques are fundamental for the purification of boronic esters like this compound. However, standard silica (B1680970) gel chromatography can be challenging for this class of compounds. acs.org Boronic esters often exhibit strong adsorption to silica gel, leading to streaking on Thin Layer Chromatography (TLC) plates and poor recovery from column chromatography. acs.orgoup.com This over-adsorption can result in significant material loss. oup.comresearchgate.net

To overcome these challenges, several modified chromatographic methods have been developed:

Boric Acid Impregnated Silica Gel: A facile method involves impregnating the silica gel with boric acid. This technique has been shown to be effective for both TLC and flash column chromatography of pinacol (B44631) boronic esters by suppressing the over-adsorption of the compounds. oup.comresearchgate.netoup.com However, this method may not be suitable for all boronic esters, particularly those containing basic groups like pyridine, as distracting interactions with the boric acid can sometimes cause over-adsorption. oup.comchemicalforums.com

Alternative Stationary Phases: For boronate esters that are sensitive to the acidic nature of silica, alternative stationary phases such as neutral alumina (B75360) can be employed. researchgate.net In some cases, the product can be successfully eluted using a non-polar solvent like hexane. researchgate.net

Eluent System Optimization: Careful selection and optimization of the eluent system are crucial. Experimenting with different solvent combinations, such as switching from ethyl acetate/hexane to acetone/hexane or even more exotic mixtures like toluene/acetonitrile (B52724), can significantly improve separation and reduce tailing on the TLC plate. chemicalforums.com

The stability of the boronic ester on the stationary phase is a key consideration. While some boronic esters, like those derived from 1,1,2,2-tetraethylethylene glycol [ArB(Epin)], are notably stable on silica gel, many others, including pinacol esters, can degrade if the chromatography process is not performed rapidly. acs.orgresearchgate.netorganic-chemistry.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of boronic esters. However, the analysis is often complicated by the compound's susceptibility to hydrolysis, which can occur on the column, leading to the formation of the corresponding boronic acid. researchgate.netresearchgate.nettandfonline.com This degradation can give an inaccurate assessment of the sample's purity. researchgate.netnih.gov

Key strategies to ensure accurate HPLC analysis include:

Minimizing On-Column Hydrolysis: Reversed-phase HPLC (RP-HPLC) methods have been developed to minimize this degradation. The choice of stationary phase is critical; columns with low residual silanol (B1196071) activity, such as the Waters XTerra MS C18, have proven effective in reducing on-column hydrolysis. researchgate.nettandfonline.comtandfonline.com

Mobile and Sample Diluent Selection: The composition of the mobile phase and the sample diluent significantly impacts stability. Using aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (B95107) (THF) for sample preparation is essential, as aqueous diluents can cause hydrolysis before injection. researchgate.nettandfonline.com Highly basic mobile phases (up to pH 12.4) with an ion-pairing reagent have also been successfully used to stabilize reactive pinacol boronate esters during analysis. nih.gov Conversely, acidic modifiers like formic acid in the mobile phase can increase the rate of hydrolysis. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC presents an alternative approach. The high concentration of organic solvent in the mobile phase in HILIC mode effectively prevents on-column hydrolysis and provides excellent solubility for the boronate ester samples. researchgate.net

The table below summarizes key parameters and findings from studies on the HPLC analysis of boronic esters, which are applicable to compounds like this compound.

| Parameter | Condition/Observation | Rationale/Outcome | Citation |

| Stationary Phase | Waters XTerra MS C18 (low silanol activity) | Minimizes on-column hydrolysis of boronic esters. | researchgate.nettandfonline.comtandfonline.com |

| Sample Diluent | 100% Acetonitrile (ACN) or other aprotic solvents | Prevents pre-injection hydrolysis of the ester. Aqueous diluents lead to rapid degradation. | researchgate.nettandfonline.com |

| Mobile Phase | No pH modifier or highly basic (pH 12.4) with ion-pairing reagent | Optimized methods show minimal to no hydrolysis. Basic conditions can stabilize reactive esters. | researchgate.nettandfonline.comnih.gov |

| Alternative Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | High organic mobile phase prevents hydrolysis and improves solubility. | researchgate.net |

Boronic esters, including dioxazaborocanes, are known to be sensitive to moisture and can undergo hydrolysis to form the corresponding boronic acid and diol. researchgate.netresearchgate.net This degradation can occur during storage, handling, and purification. researchgate.netfishersci.nl Therefore, strict protocols are necessary to maintain the integrity of the compound.

General Handling and Storage Recommendations:

Inert Atmosphere: Boronic esters should be handled and stored under an inert atmosphere, such as nitrogen or argon, to exclude moisture. fishersci.com

Dry Conditions: All glassware and solvents used must be scrupulously dried before use. Reactions and transfers should be conducted using standard air-sensitive techniques.

Storage: Store containers tightly closed in a dry, well-ventilated place. fishersci.com For long-term stability, storage at low temperatures may be advisable.

Ventilation: Work should be performed in a well-ventilated area or in a fume hood to avoid inhalation and ensure any vapors are properly managed. fishersci.nlfishersci.com

The stability of boronic esters to hydrolysis varies significantly depending on their structure. Dioxazaborocanes derived from diethanolamine are generally solid, crystalline materials, which can contribute to their stability compared to oily pinacol esters. rsc.orgsci-hub.se The unique physical properties of diethanolamine boronic esters, such as low solubility in moderately polar solvents, facilitate their isolation through simple and sustainable processes, often involving filtration after precipitation. sci-hub.se

Chemical Reactivity and Mechanistic Investigations of 2 Butyl 1,3,6,2 Dioxazaborocane

Fundamental Reaction Pathways

While specific experimental studies on the oxidation, reduction, and substitution reactions of 2-Butyl-1,3,6,2-dioxazaborocane are not extensively detailed in the scientific literature, its reactivity can be inferred from the well-established chemistry of boronic acid derivatives and related dioxazaborocane structures. The core of its reactivity lies in the nature of the boron atom and its interaction with the surrounding atoms in the heterocyclic ring.

Oxidation Reactions and Product Characterization

The oxidation of organoboranes is a fundamental transformation in organic synthesis. For this compound, the butyl group attached to the boron atom is susceptible to oxidation. A common and synthetically useful oxidation pathway for boronic esters involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a base.

The generally accepted mechanism for this reaction involves the attack of a hydroperoxide anion on the electrophilic boron atom, forming a boronate intermediate. This is followed by a rearrangement where the butyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. The resulting borate ester is then hydrolyzed to yield butanol and a borate salt.

Table 1: Postulated Products of this compound Oxidation

| Reactant | Oxidizing Agent/Conditions | Major Organic Product | Boron-Containing Byproduct |

| This compound | H₂O₂ / NaOH (aq) | Butan-1-ol | Borate salts |

Characterization of the butanol product would typically be carried out using standard spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Substitution Reactions Involving Functional Group Exchange

Substitution reactions at the boron center of this compound are a key aspect of its chemistry, largely driven by the equilibrium nature of the dioxazaborocane adduct. The boron atom in the dioxazaborocane is part of a tetracoordinate system, which is in dynamic equilibrium with the tricoordinate boronic acid and diethanolamine (B148213) in solution.

This equilibrium allows for functional group exchange. For instance, in the presence of another diol or diethanolamine derivative, a transesterification-like reaction can occur, leading to the formation of a new dioxazaborocane. Similarly, the butyl group can potentially be exchanged through cross-coupling reactions, a hallmark of boronic acid chemistry. For example, in the presence of a suitable palladium catalyst and an aryl halide, a Suzuki-Miyaura cross-coupling reaction could potentially occur, leading to the formation of a butyl-aryl compound. However, the stability of the dioxazaborocane adduct can influence its reactivity in such transformations compared to the free boronic acid.

Hydrolytic Stability and Solution-Phase Equilibria

The stability of this compound in aqueous environments is a critical parameter that governs its utility in various applications. The dioxazaborocane structure represents a protected form of butylboronic acid, and its stability is intricately linked to the equilibrium between the cyclic adduct and its constituent components.

Factors Influencing Aqueous Stability of Dioxazaborocanes

The hydrolytic stability of dioxazaborocanes is influenced by several factors, with pH being one of the most significant. ajpojournals.orgresearchgate.net The formation of the dioxazaborocane is a reversible process, and the position of the equilibrium is pH-dependent. nih.gov

Recent research has shown that the stability of 1,3,6,2-dioxazaborocanes (DOABs) in aqueous solutions exhibits a bell-shaped dependency on pH. nih.gov The highest stability is typically observed when the pKa values of the parent diethanolamine and the boronic acid are closely matched. nih.gov This matching of acidities is thought to minimize the concentration of reactive ionic species that can lead to hydrolysis.

Steric effects also play a crucial role. Bulky substituents on either the boronic acid or the diethanolamine backbone can significantly impact the kinetics of hydrolysis. nih.gov Increased steric hindrance can slow down the rate of hydrolytic cleavage, leading to quasi-static stability where the compound can persist for extended periods even under conditions that would favor hydrolysis. nih.gov For this compound, the butyl group is not exceptionally bulky, suggesting its stability will be primarily governed by electronic and pH effects.

Table 2: Factors Affecting Dioxazaborocane Stability

| Factor | Influence on Stability |

| pH | Exhibits a bell-shaped dependency; maximum stability is achieved when the pKa of the boronic acid and diethanolamine are similar. nih.gov |

| Steric Hindrance | Increased steric bulk on the substituents can significantly slow the kinetics of hydrolysis, enhancing the kinetic stability of the dioxazaborocane. nih.gov |

| Electronic Effects | Electron-withdrawing or -donating groups on the boronic acid can alter the Lewis acidity of the boron atom, influencing the equilibrium position. |

| Solvent | The polarity and protic nature of the solvent can influence the rates of both formation and hydrolysis. |

Equilibrium Dynamics between Boronic Acids, Diethanolamines, and Dioxazaborocanes in Aqueous Solutions

In an aqueous solution, this compound exists in a dynamic equilibrium with butylboronic acid and diethanolamine. nih.gov This equilibrium is fundamental to its chemical behavior.

The formation of the dioxazaborocane from the boronic acid and diethanolamine is an associative process, and the equilibrium constant (K_assoc) for this reaction is a measure of the adduct's thermodynamic stability. Studies on various dioxazaborocanes have shown that these association constants can be tuned by modifying the substituents on both the boronic acid and the diethanolamine, with values ranging from 100 to 10^3 M⁻¹. nih.gov

The equilibrium can be represented as follows:

Butylboronic acid + Diethanolamine ⇌ this compound + 2H₂O

The kinetics of reaching this equilibrium can vary dramatically. Research has demonstrated that the hydrolysis kinetics of dioxazaborocanes can be controlled over a range of five orders of magnitude based on the steric effects of the substituents. nih.gov In some cases, this can result in a very slow approach to equilibrium, with only a small percentage of the dioxazaborocane cleaving in the first hour, followed by a much longer period to reach the final equilibrium state. nih.gov This tunable kinetic stability opens up possibilities for the controlled release of boronic acids from their dioxazaborocane-protected forms.

Mechanistic Insights into Boron-Nitrogen Bond Dynamics

Azaester Cage Opening and Dipole Moment Considerations

The bicyclic structure of this compound is not static. The B-N dative bond can undergo reversible cleavage, leading to a monocyclic open form. This equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents on the boron and nitrogen atoms. This "azaester cage opening" is a critical step in many reactions involving dioxazaborocanes, as it can expose the Lewis acidic nature of the boron center and the Lewis basic nature of the nitrogen atom.

Understanding Reversible Bond Exchange Processes

The bonds within the this compound ring system, particularly the B-O and B-N bonds, can participate in reversible exchange reactions. This is a characteristic feature of dynamic covalent chemistry, where covalent bonds can be broken and reformed under equilibrium conditions. These exchange processes are fundamental to the applications of boronic acid derivatives in areas such as self-healing materials and dynamic combinatorial chemistry.

One of the key reversible processes is the hydrolysis of the dioxazaborocane ring. Studies on various dioxazaborocanes have shown that their stability towards hydrolysis can be tuned by modifying the substituents on the boron and diethanolamine fragments. For instance, the hydrolysis kinetics of dioxazaborocanes can be controlled over several orders of magnitude based on the steric effects of the substituents. This suggests that the butyl group in this compound plays a role in modulating its hydrolytic stability.

The mechanism of these exchange reactions, such as transesterification with other diols, is thought to proceed through associative pathways involving intermediates with higher coordination numbers at the boron center. The Lewis acidic boron atom can be attacked by a nucleophile (e.g., a hydroxyl group from another diol or water), leading to a tetrahedral intermediate. Subsequent bond cleavage and reformation result in the exchange of the diol component. The presence of the intramolecular B-N bond in this compound can influence the rate and equilibrium of these exchange processes by affecting the Lewis acidity of the boron center.

Regioselectivity and Stereoselectivity in Reactions

When this compound participates in chemical reactions, the concepts of regioselectivity and stereoselectivity become crucial, particularly if the reacting partner or the dioxazaborocane itself possesses multiple reactive sites or stereocenters.

Regioselectivity refers to the preference for a reaction to occur at one specific site over another. In the context of this compound, this could manifest in reactions involving unsymmetrical reagents. For example, in the palladium-catalyzed addition of organoboronic acids to unsymmetrical alkynes, the regioselectivity is controlled by both electronic and steric factors of the substrates. While specific studies on this compound in such reactions are not extensively documented, general principles suggest that the butyl group and the dioxazaborocane ring would exert steric and electronic influences on the outcome of the reaction.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Regioisomer | Minor Regioisomer | Reference |

| Phenylacetylene | Phenylboronic acid | Pd(OAc)₂/P(c-C₆H₁₁)₃ | α-adduct | β-adduct | General principle |

| 1-Hexyne | Butylboronic acid | Palladium catalyst | Isomer with B on C1 | Isomer with B on C2 | General principle |

Stereoselectivity , on the other hand, deals with the preferential formation of one stereoisomer over another. If this compound is derived from a chiral diethanolamine, the resulting chiral environment around the boron atom can influence the stereochemical outcome of subsequent reactions. This is particularly relevant in asymmetric synthesis.

For instance, in diastereoselective reactions, a chiral center already present in the molecule can direct the formation of a new stereocenter. While specific examples involving chiral this compound are not abundant in the literature, studies on other chiral boronic esters have demonstrated high levels of stereocontrol in reactions such as cyclopropanation and additions to carbonyl compounds. The predictable nature of these reactions is often rationalized by considering the steric hindrance and electronic interactions in the transition state.

| Chiral Boronic Ester | Reagent | Reaction Type | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio | Reference |

| Chiral allylsilane derivative | N-acyliminium ion | Cyclization | trans product | cis product | Reversed by γ-benzyloxy substituent | General principle |

| Chiral dienol | Dienophile | Diels-Alder | Endo adduct | Exo adduct | Dependent on dienol structure | General principle |

Applications in Advanced Chemical Research and Materials Science

Utilization in Organic Synthesis and Catalysis

Dioxazaborocanes, such as the 2-butyl derivative, serve as exceptionally stable and manageable surrogates for boronic acids, which are often prone to dehydration and decomposition. Their enhanced stability and predictable reactivity have made them indispensable tools in modern synthetic chemistry.

The primary role of 2-Butyl-1,3,6,2-dioxazaborocane in synthetic transformations is to act as a stable and solid source of the butylboronic acid moiety. Boronic acids are fundamental building blocks in organic chemistry, but their instability can complicate reaction stoichiometry and reproducibility. nih.gov The conversion of a boronic acid into its diethanolamine (B148213) ester, forming a dioxazaborocane, results in an air-stable, often crystalline solid that is easy to handle, store, and weigh accurately. nih.govresearchgate.net This stable form can then be used in reactions where the corresponding free boronic acid would be too labile. The preparation of these esters is often straightforward, involving the reaction of the boronic acid with diethanolamine. nih.govacs.org

The dioxazaborocane structure serves as an effective protecting group for the boronic acid functional group. nih.gov Boronic acids can be unstable, particularly under anhydrous conditions where they can form cyclic trimers known as boroxines. nih.gov The formation of the diethanolamine adduct prevents this decomposition and other undesirable side reactions. nih.gov

Key features of dioxazaborocanes as protecting groups include:

Enhanced Stability: The intramolecular N→B dative bond creates a tetracoordinate boron center, which is more stable than the vacant p-orbital of a free boronic acid. This makes them resistant to degradation over long-term storage at room temperature. nih.gov

Moisture Resistance: Unlike many other boronic esters, such as those derived from pinacol (B44631) (dioxaborolanes), dioxazaborocanes exhibit improved stability against hydrolysis due to the stabilizing dative bond. acs.org

Ease of Handling: They are typically crystalline solids, which simplifies purification and handling compared to free boronic acids or other non-crystalline derivatives. nih.govresearchgate.net

Compatibility: The protecting group is compatible with a range of reaction conditions, allowing for chemical modifications on other parts of the molecule before the boronic acid functionality is required for a subsequent reaction, such as a cross-coupling step. sigmaaldrich.com

Dioxazaborocanes, including this compound, are highly effective coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govlibretexts.org This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org

The use of these air-stable reagents simplifies the operational setup of Suzuki-Miyaura reactions, as they can often be used directly without the need for inert atmosphere techniques that are sometimes required for less stable boron reagents. nih.gov Under the basic conditions of the reaction, the dioxazaborocane hydrolyzes in situ to release the active boronic acid, which then participates in the catalytic cycle with the palladium catalyst. researchgate.net Research has shown that the liberated diethanolamine can also play a beneficial role in the catalytic process. researchgate.net This direct application makes them an efficient and operationally simple alternative to other boronic acid derivatives for creating C-C bonds between aryl, heteroaryl, or vinyl groups. nih.gov

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Boron Reagent | 2-Alkyl- or 2-Aryl-1,3,6,2-dioxazaborocane | Stable source of the organoboron coupling partner. |

| Coupling Partner | Aryl/Vinyl Halide or Triflate | The electrophilic partner in the C-C bond formation. |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0)/Pd(II) sources | Facilitates the oxidative addition, transmetalation, and reductive elimination steps. nih.govresearchgate.net |

| Ligand | Phosphine ligands (e.g., SPhos, PPh₃) | Stabilizes the palladium catalyst and modulates its reactivity. nih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. libretexts.org |

| Solvent | Toluene, Dioxane, THF, often with water as a co-solvent | Solubilizes reactants and facilitates the reaction. nih.gov |

Integration into Polymeric Materials and Dynamic Covalent Systems

The unique chemistry of the dioxazaborocane linkage, particularly its dynamic and reversible nature, has been harnessed to create a new generation of "smart" polymers with tunable properties.

Dioxazaborocane units are typically incorporated into polymer networks as dynamic cross-linkers rather than as monomers in chain-growth polymerization. A common strategy involves the post-cure functionalization of polymers that contain intrinsic diethanolamine (DEA) units. rsc.orgrsc.org For example, amine-cured epoxy resins naturally contain DEA structures within their thermoset network. By treating these cured resins with boronic acids (like butylboronic acid), dynamic dioxazaborocane cross-links can be formed throughout the material. rsc.orgrsc.org This process modifies the properties of the original polymer, introducing dynamic character to the otherwise static thermoset network. This approach allows for the transformation of conventional polymers into advanced materials with adaptive properties. rsc.org

The formation of dioxazaborocane cross-links is central to the development of vitrimers, a class of polymer that behaves like a robust thermoset at service temperatures but can be reprocessed and reshaped like a thermoplastic at elevated temperatures. acs.org This behavior is enabled by the dynamic covalent bonds of the dioxazaborocane units, which can exchange, break, and reform, allowing the polymer network to rearrange its topology without compromising its integrity. acs.orgresearchgate.netrsc.org

The N→B dative bond in dioxazaborocanes provides a crucial advantage over other dynamic boronic esters (like dioxaborolanes) by offering greater hydrolytic stability. acs.org This enhanced stability allows the resulting vitrimers to maintain their mechanical properties even at high humidity levels. Materials based on dioxazaborocane chemistry exhibit remarkable properties such as:

Reprocessability: The dynamic exchange allows the material to be ground down and hot-pressed to form new parts, enabling mechanical recycling without significant loss of performance. acs.org

Self-Healing: The reversible nature of the bonds can allow the material to repair damage autonomously or with the application of a stimulus like heat or moisture. researchgate.netrsc.orgmdpi.com

Improved Mechanical Performance: The formation of these stabilized cross-links can significantly enhance the tensile strength and toughness of the parent polymer. acs.org

| Property | Parent Polymer (e.g., Polyhydroxyurethane) | Dioxazaborocane-Based Vitrimer (PHU-V) | Reference |

|---|---|---|---|

| Network Type | Static (Hydrogen bonds) | Dynamic Covalent Network | acs.org |

| Reprocessable | No (Thermoset behavior) | Yes (Multiple mechanical recycling cycles) | acs.org |

| Tensile Strength | Baseline | +65% to +170% increase | acs.org |

| Tensile Toughness | Baseline | ~4x to 11x increase | acs.org |

| Moisture Sensitivity | Susceptible to property degradation | Maintains viscoelastic properties at elevated humidity | acs.org |

Influence of Dioxazaborocane Functionality on Polymer Characteristics

The incorporation of the this compound moiety into polymer structures can significantly influence their chemical and mechanical properties. This functionality can be introduced to modulate monomer reactivity and stability during polymerization, leading to polymers with well-defined characteristics. Research has shown that the use of N-coordinated boronates, such as 4,4,8,8-tetramethyl-1,3,6,2-dioxazaborocane, can facilitate controlled polymerization processes, resulting in polymers with controlled molecular weights and narrow dispersity acs.orgacs.org.

A key feature of the dioxazaborocane structure is the dative bond between the nitrogen and boron atoms. This interaction enhances the stability of the boronic ester compared to its dioxaborolane counterparts. This increased stability has been shown to have a profound impact on the properties of vitrimers, a class of polymers that can be reprocessed.

In a comparative study, vitrimers incorporating dioxazaborocane moieties exhibited enhanced thermal and hydrolytic stability. The presence of the N→B dative bond, particularly with aliphatic nitrogens, restricts chain mobility, leading to an increase in the glass transition temperature (Tg) acs.org. This restriction of movement at the molecular level translates to improved mechanical performance at the macroscopic scale. Dioxazaborocane-based vitrimers have demonstrated significantly higher tensile strength and strain at break compared to analogous polymers without this functionality acs.org.

Furthermore, the dynamic nature of the bonds within the dioxazaborocane ring allows for network rearrangement at elevated temperatures, a characteristic feature of vitrimers. This enables the material to be reprocessed and recycled. Studies on epoxy-amine networks crosslinked with dioxazaborocane structures have demonstrated that these materials can be disassembled chemically, highlighting a pathway for recycling and repurposing of these thermoset polymers rsc.org.

The table below summarizes the comparative effects of dioxazaborocane functionality on polymer properties based on available research.

Table 1: Influence of Dioxazaborocane Functionality on Polymer Properties

| Property | Observation | Impact of Dioxazaborocane Functionality |

|---|---|---|

| Thermal Stability | Increased glass transition temperature (Tg). | The N→B dative bond restricts polymer chain mobility, leading to higher thermal stability acs.org. |

| Mechanical Strength | Enhanced tensile strength and strain at break. | Increased intermolecular interactions and network stability contribute to improved mechanical robustness acs.org. |

| Processability | Faster relaxation dynamics at high temperatures in vitrimers. | The dynamic covalent bonds within the dioxazaborocane moiety facilitate easier reprocessing of vitrimeric materials acs.org. |

| Hydrolytic Stability | Improved resistance to moisture. | The stabilizing effect of the N→B dative bond enhances the hydrolytic stability of the boronic ester linkage acs.org. |

| Recyclability | Potential for chemical disassembly of crosslinked networks. | The reversible nature of the bonds in the dioxazaborocane structure allows for the breakdown of the polymer network for recycling rsc.org. |

Investigative Research Avenues in Boron-Containing Systems

The unique properties of boron-containing compounds, including those with the dioxazaborocane functionality, have opened up several promising avenues for advanced chemical and biomedical research.

Exploration in Drug Delivery System Design

The development of effective drug delivery systems (DDS) is a critical area of pharmaceutical research. The goal is to transport a therapeutic agent to a specific site in the body and release it in a controlled manner. Boron-containing polymers, including those that could be functionalized with this compound, present intriguing possibilities for the design of novel DDS.

One of the key areas of exploration is the development of stimuli-responsive polymers. These "smart" polymers can undergo a change in their physical or chemical properties in response to specific triggers such as pH, temperature, or the presence of certain biomolecules. The dioxazaborocane moiety, with its potential for dynamic covalent chemistry, could be exploited to create pH-responsive hydrogels or nanoparticles. For instance, the stability of the N→B bond can be pH-dependent, allowing for the design of systems that release a drug cargo in the acidic microenvironment of a tumor.

The ability to control the release of therapeutic agents is paramount in drug delivery. Hydrogels, which are crosslinked polymer networks, are widely studied for controlled drug release rsc.orgnih.govrjptonline.orgmdpi.comyoutube.com. The incorporation of dioxazaborocane crosslinkers could offer a mechanism for controlled degradation of the hydrogel matrix, leading to a sustained release of an encapsulated drug. The chemical recyclability demonstrated in dioxazaborocane-based thermosets suggests that a similar disassembly mechanism could be triggered under specific physiological conditions to release a therapeutic payload rsc.org.

The table below outlines key research considerations for the application of dioxazaborocane-functionalized polymers in drug delivery systems.

Table 2: Research Considerations for Dioxazaborocane-Based Drug Delivery Systems

| Feature | Research Focus | Potential Advantage of Dioxazaborocane Functionality |

|---|---|---|

| Targeted Delivery | Functionalization of polymers with targeting ligands (e.g., antibodies, peptides). | The dioxazaborocane moiety can serve as a stable scaffold for the attachment of various targeting molecules. |

| Controlled Release | Design of stimuli-responsive systems (e.g., pH, temperature). | The pH-sensitive nature of the N→B dative bond could be utilized for triggered drug release in specific biological environments. |

| Biocompatibility | Evaluation of the toxicity and immunogenicity of the polymer and its degradation products. | The biodegradability of certain polymer backbones combined with the potential for controlled network disassembly could lead to biocompatible carriers. |

| Drug Loading Capacity | Optimization of the polymer structure to maximize the encapsulation of therapeutic agents. | The chemical versatility of the dioxazaborocane unit could allow for the covalent attachment or physical entrapment of a wide range of drug molecules. |

Boron Neutron Capture Therapy (BNCT) Research Applications

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that shows promise for treating various cancers researchgate.net. The therapy involves the selective accumulation of a non-toxic boron-10 (¹⁰B) isotope in tumor cells, followed by irradiation with a beam of low-energy neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces high-energy alpha particles and lithium-7 nuclei, which can selectively destroy the cancer cells while sparing the surrounding healthy tissue acs.org.

A critical requirement for successful BNCT is the delivery of a sufficient concentration of ¹⁰B to the tumor cells, typically in the range of 10⁹ atoms per cell. Boron-containing polymers, potentially including those functionalized with this compound, are being investigated as delivery vehicles to achieve this high boron concentration. The use of polymers offers several advantages over small-molecule boron delivery agents, such as the ability to carry a large payload of boron atoms and the potential for passive or active targeting to the tumor site.

The table below summarizes the key research parameters for the development of dioxazaborocane-containing polymers for BNCT applications.

Table 3: Research Parameters for Dioxazaborocane-Based Polymers in BNCT

| Parameter | Research Objective | Relevance of Dioxazaborocane Functionality |

|---|---|---|

| Boron Content | To achieve a high concentration of ¹⁰B in the polymer. | The dioxazaborocane moiety provides a stable way to incorporate boron into the polymer structure. |

| Tumor Selectivity | To ensure the polymer preferentially accumulates in tumor tissue. | Polymers can be functionalized with targeting ligands to enhance tumor-specific uptake. |

| Biocompatibility | To minimize toxicity to healthy tissues. | The polymer backbone and its degradation products must be non-toxic and non-immunogenic. |

| Intracellular Localization | To deliver boron atoms in close proximity to the cell nucleus for maximum therapeutic effect. | The design of the polymer can influence its cellular uptake and subcellular distribution. |

Structural and Functional Analogues of 2 Butyl 1,3,6,2 Dioxazaborocane

Comparative Analysis with Related Dioxazaborocane Derivatives

Dioxazaborocanes are a class of boronic adducts formed from the condensation of diethanolamine (B148213) derivatives with boronic compounds. rsc.org First described in the 1950s, their primary use for a long time was for the isolation and characterization of boronic acid intermediates. rsc.org The core structure consists of an eight-membered ring containing boron, two oxygen atoms, a nitrogen atom, and four carbon atoms. The defining feature of this system is the transannular dative bond between the nitrogen and boron atoms (N→B), which converts the boron center from a trigonal planar (sp²) to a tetrahedral (sp³) geometry.

This structural feature is central to the stability and reactivity of dioxazaborocanes compared to their boronic acid counterparts. While 2-Butyl-1,3,6,2-dioxazaborocane features a butyl group attached to the boron atom, a wide variety of other derivatives can be synthesized by changing the substituent on the boron (R-group) or on the diethanolamine backbone.

A key comparison can be made based on the nature of the R-group attached to the boron atom. For instance, aryl-substituted dioxazaborocanes are often more stable than their alkyl-substituted counterparts due to the electronic effects of the aromatic ring. The stability and properties of these compounds are also influenced by the substituents on the diethanolamine skeleton. Recent research into dioxazaborocane-based vitrimers—a class of polymers that are covalently cross-linked and can rearrange their network topology—has shown that the nature of the nitrogen atom within the ring system is critical. A fundamental comparison confirmed that dioxazaborocanes stabilized by aliphatic nitrogen atoms, as in the parent diethanolamine structure, exhibit improved thermal and hydrolytic stability. acs.org This is because aliphatic nitrogens form stronger N→B dative bonds, which reduces chain mobility and increases the glass transition temperature (Tg) of the resulting polymer materials. acs.org

Investigations of Substituted Dioxazaborocane Systems and Their Properties

The properties of dioxazaborocane systems can be tuned by introducing various substituents onto the core structure. These modifications can influence the compound's stability, solubility, and reactivity, as well as the macroscopic properties of materials derived from them.

Functionalization of the diethanolamine backbone is one avenue for modifying the system's properties. For example, incorporating dioxazaborocane moieties into polymer networks, such as polyhydroxyurethanes or epoxy resins, can create dynamic covalent bonds. acs.orgrsc.org This bestows unique properties upon the materials, such as reprocessability and adaptability. In amine-cured epoxy resins, the inherent diethanolamine (DEA) units can react with boronic acid modifiers to form dynamic dioxazaborocane (DOAB) linkages post-curing. rsc.org This allows for the functionalization of the otherwise inert thermoset material.

Studies on vitrimers have shown that N-stabilized dioxazaborocanes significantly enhance the mechanical performance of parent polymers. For polyhydroxyurethane (PHU) vitrimers, the introduction of these structures led to a 65–170% increase in tensile strength and a 125–300% increase in break strain. acs.org These materials also maintain their viscoelastic properties at elevated humidity levels and are capable of being mechanically and chemically recycled without a loss of performance. acs.org The stability of the N→B bond is a key factor, making these systems more robust compared to other dynamic boronate ester systems that are more sensitive to moisture.

The table below summarizes the enhanced properties of PHU vitrimers upon formation of N-stabilized dioxazaborocane crosslinks.

| Property | Parent PHU | PHU Vitrimer (Dioxazaborocane) | Improvement |

| Tensile Strength | Baseline | 50–60 MPa | +65–170% |

| Elongation at Break | Baseline | 4–6% | +125–300% |

| Tensile Toughness | Baseline | - | ~4–11x increase |

| Recyclability | Not recyclable | Mechanically and chemically recyclable | Enables circular use |

This data is based on findings from studies on polyhydroxyurethane vitrimers. acs.org

Boronate Esters as Protecting Group Analogues (e.g., MIDA Boronates) and Their Applications

While dioxazaborocanes can function as protected forms of boronic acids, another class of compounds, N-methyliminodiacetic acid (MIDA) boronates, has emerged as a particularly robust and versatile analogue for this purpose. nih.govsigmaaldrich.com Like dioxazaborocanes, MIDA boronates feature a tetracoordinate, sp³-hybridized boron atom, which renders the boronic acid moiety unreactive under many standard reaction conditions, most notably the anhydrous conditions used for Suzuki-Miyaura cross-coupling. sigmaaldrich.comsigmaaldrich.com

MIDA boronates are monomeric, free-flowing, crystalline solids that are remarkably stable to air, moisture, and silica (B1680970) gel chromatography. nih.govbldpharm.com This contrasts with many free boronic acids, which can be unstable and prone to decomposition, making their long-term storage and handling difficult. sigmaaldrich.com The MIDA protecting group can be easily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃) at room temperature, liberating the reactive sp²-hybridized boronic acid in situ for subsequent reactions. nih.govsigmaaldrich.com

The key application of MIDA boronates is in iterative cross-coupling (ICC), a strategy for the systematic and controlled synthesis of complex small molecules. nih.govacs.org In this approach, bifunctional building blocks containing both a halide (e.g., Br, I) and a MIDA-protected boronic acid are used. The halide can participate in a cross-coupling reaction while the MIDA boronate remains inert. nih.gov Following the coupling step, the MIDA group is cleaved to reveal the boronic acid, which can then be used in a subsequent coupling reaction. This iterative cycle allows for the controlled, stepwise assembly of complex molecular architectures, analogous to the solid-phase synthesis of peptides and oligonucleotides. acs.orggrillolabuc.com

The stability of the MIDA boronate group is compatible with a wide range of synthetic transformations, allowing for the multi-step synthesis of complex boronic acid building blocks from simpler MIDA-protected precursors. nih.govrsc.org This has enabled the synthesis of numerous natural products, pharmaceuticals, and organic materials. bldpharm.comrsc.org

Below is a table highlighting the key features and applications of MIDA boronates as protecting group analogues.

| Feature | Description | Application Example |

| Stability | Bench-top stable, crystalline solids; compatible with air, moisture, and chromatography. nih.govbldpharm.com | Long-term storage and easy purification of boronic acid precursors. |

| Protection/Deprotection | Inert under anhydrous cross-coupling conditions; deprotected with mild aqueous base. nih.govsigmaaldrich.com | Selective reaction at other sites in a molecule containing a "masked" boronic acid. |

| Iterative Cross-Coupling (ICC) | Enables stepwise assembly of complex molecules from bifunctional building blocks. nih.govacs.org | Total synthesis of polyene natural products like Ratanhine. bldpharm.comgrillolabuc.com |

| Slow Release Chemistry | Gradual release of unstable boronic acids under specific basic conditions (e.g., K₃PO₄). sigmaaldrich.com | Coupling of sensitive or unstable boronic acids (e.g., polyenylboronic acids) with deactivated heteroaryl chlorides. sigmaaldrich.comsigmaaldrich.com |

| Polymer Synthesis | Used as monomers in Suzuki-Miyaura cross-coupling polymerizations. nih.govacs.org | Preparation of high molecular weight polytriarylamine and fluorene copolymers. nih.gov |

Future Perspectives and Emerging Research Directions

Deeper Mechanistic Elucidation of Complex Reaction Pathways

A significant frontier in the application of 2-Butyl-1,3,6,2-dioxazaborocane lies in achieving a more profound and predictive understanding of its behavior in complex chemical reactions. While its utility in transformations like cross-coupling is established, the precise mechanistic details are often inferred rather than fully mapped. Future research will increasingly pivot towards sophisticated computational and in-situ analytical techniques to illuminate these pathways.

The use of computational chemistry, particularly Density Functional Theory (DFT), is set to become indispensable. researchgate.net These methods allow researchers to model entire reaction profiles, identifying the geometries and energies of transition states, intermediates, and products. nih.gov For instance, computational studies can elucidate whether a reaction proceeds through a concerted or stepwise mechanism, calculate the energy barriers for each potential pathway, and predict the influence of solvents or additives. researchgate.netresearchgate.net A detailed understanding of the catalytic mechanism of an enzyme, for example, can offer insights for engineering to enhance its activity and substrate scope. rsc.org Such in silico investigations provide a granular view of the electronic and steric effects that govern reactivity, moving beyond empirical observations to a predictive science. nih.gov This approach can clarify the role of the dative nitrogen-boron bond in modulating the reactivity of the boron center during key steps like transmetalation in Suzuki-Miyaura coupling.

Rational Design and Synthesis of Novel Dioxazaborocane Architectures

The future development of dioxazaborocane chemistry will be heavily influenced by the principles of rational design, enabling the creation of new architectures with tailored properties. rsc.orgmdpi.com This approach moves beyond the synthesis of simple derivatives to the targeted construction of molecules designed for specific functions. The core synthetic route, a condensation reaction between a boronic compound and a diethanolamine (B148213) derivative, provides a versatile platform for this innovation. rsc.org

The process of rational design typically begins with identifying a desired characteristic, such as enhanced solubility, specific catalytic activity, or unique photophysical properties. mdpi.com Computer-aided molecular design can then be employed to screen virtual libraries of potential dioxazaborocane derivatives. rsc.org By modeling how modifications to the N-alkyl group (e.g., replacing the butyl group with a functionalized chain) or the B-substituent affect the molecule's electronic structure and steric profile, researchers can predict which candidates are most likely to succeed. mdpi.com This computational pre-screening minimizes trial-and-error synthesis, making the discovery process more efficient. For example, a novel molecular framework could be developed by considering the structural models of already established compounds. mdpi.com Following the in silico design phase, the targeted molecules can be synthesized and their properties evaluated, creating a feedback loop that refines future computational models.

Expansion of Synthetic Utility and Methodological Development

While historically used for protecting boronic acids, the future of this compound in synthesis is far broader. rsc.org A key emerging area is its role as a robust, fluoride-free alternative to organotrifluoroborate salts. rsc.org This is a significant development from a green chemistry perspective, as it avoids the use of fluoride (B91410) reagents. Their enhanced stability compared to many boronic acids allows for their participation in multi-step syntheses where sensitive functional groups must be preserved through several transformations.

Methodological development will focus on leveraging this stability. For instance, the unique properties of dioxazaborocanes make them ideal candidates for iterative cross-coupling reactions, allowing for the controlled, sequential construction of complex organic molecules. Research will likely expand the portfolio of reactions in which these reagents can participate, exploring their utility in Petasis-type reactions, additions to imines, and other carbon-carbon bond-forming transformations. Their solid nature and stability to air and moisture also make them attractive for use in high-throughput screening and automated synthesis platforms.

| Reaction Type | Role of Dioxazaborocane | Key Advantage | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Stable organoboron source | Air and moisture stability, fluoride-free alternative | rsc.org |

| Iterative Cross-Coupling | Robust building block | Withstands multiple reaction cycles allowing sequential bond formation | rsc.org |

| Protection Chemistry | Protecting group for boronic acids | Facilitates isolation and purification of boronic acid intermediates | rsc.org |

Continued Development in Advanced Material Applications

A particularly exciting future direction for this compound is its incorporation into advanced materials, where the unique properties of the dioxazaborocane motif can impart novel functionalities. acs.orgrsc.org Research is shifting from using the compound as a reagent to using it as a fundamental building block within a material's structure.

One of the most promising areas is in polymer science, specifically in the development of vitrimers. acs.org Vitrimers are a class of polymers that are rigid at service temperatures but can be reprocessed and reshaped at elevated temperatures. Recent research has shown that incorporating dioxazaborocane groups into polymer backbones creates vitrimers with faster stress relaxation dynamics at high temperatures, leading to materials that are easier to process. acs.org Simultaneously, these materials exhibit improved tensile properties and excellent creep resistance, addressing a common trade-off between processability and mechanical performance. acs.org

Furthermore, the dynamic nature of the dioxazaborocane bond is being exploited for the post-cure functionalization of thermoset polymers like epoxy resins. rsc.org The formation of dioxazaborocane linkages between diethanolamine units within a cured epoxy network and an external boronic acid modifier allows for the surface to be functionalized with dyes, coatings, or even adhesives after the material has already been set. rsc.org This opens up new possibilities for creating smart surfaces, self-healing materials, and recyclable thermosets. Future work in this area will likely explore the integration of dioxazaborocanes into conjugated polymers for applications in organic electronics, such as sensors and light-emitting devices, where the boron atom can be used to tune the material's electronic properties. cam.ac.uk

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Butyl-1,3,6,2-dioxazaborocane, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between boronic acids and diols under anhydrous conditions. For example, analogous benzoxaborole derivatives are synthesized via the Pudovik reaction, which combines boronic acids with hydroxyl precursors under catalytic conditions . Purity is ensured through column chromatography (e.g., silica gel) and analytical techniques like HPLC (>97% purity thresholds are standard for boronic esters, as seen in catalog data) . Moisture-sensitive handling (e.g., Schlenk line techniques) is critical to prevent hydrolysis .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C) is primary for structural confirmation, with chemical shifts in the δ 25–35 ppm range typical for boron in dioxazaborocanes . Mass spectrometry (HRMS) validates molecular weight, while computational methods like Density Functional Theory (DFT) predict electronic properties (e.g., bond angles, charge distribution) . Infrared (IR) spectroscopy identifies B-O and B-N stretching vibrations (~1,350–1,450 cm⁻¹) .

Q. What are the common pitfalls in handling and storing this compound?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon/nitrogen) in anhydrous solvents (e.g., THF, DCM) at –20°C is recommended. Degradation products (e.g., boric acid) can be monitored via ¹¹B NMR . Catalogs emphasize >97% purity for stability, and impurities (e.g., unreacted boronic acids) should be quantified via GC-MS .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2³ factorial design can test variables like temperature (25–80°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. toluene). Response surfaces model yield and purity, with ANOVA identifying significant factors. For example, catalogs note that >95% purity is achievable with optimized stoichiometry and reaction time . Orthogonal regression analysis (e.g., Taguchi methods) minimizes experimental runs while maximizing data robustness .

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The boron atom’s electrophilicity is modulated by the dioxazaborocane ring’s electron-withdrawing effects. Computational studies (e.g., Natural Bond Orbital analysis) reveal charge transfer between boron and oxygen/nitrogen atoms, affecting Suzuki-Miyaura coupling efficiency . Steric hindrance from the butyl group can reduce substrate accessibility, as seen in analogous arylboronic esters . Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers for transmetalation steps.

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Replicate experiments under controlled conditions (e.g., anhydrous DMF vs. wet THF) isolate variables. Comparative studies using standardized substrates (e.g., aryl halides with similar electronic profiles) clarify catalytic performance. Meta-analyses of published data, as suggested in evidence-based inquiry frameworks, identify trends obscured by methodological variability .

Q. How can molecular docking studies predict the biological interactions of this compound?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) model interactions with enzymes like β-lactamases or proteases. The boron center’s Lewis acidity enables coordination to catalytic residues (e.g., serine hydroxyl groups). Free energy calculations (MM-PBSA) rank binding affinities, while Molecular Dynamics (MD) simulations assess stability of boronate-enzyme complexes . Experimental validation via enzyme inhibition assays (IC₅₀) confirms computational predictions .

Methodological Frameworks

Q. How to integrate this compound research into a broader theoretical framework (e.g., organoboron chemistry)?

- Methodological Answer : Link studies to concepts like Lewis acid catalysis or boron’s role in medicinal chemistry. For instance, research on benzoxaboroles (e.g., Tavaborole) provides a precedent for antifungal mechanisms . Theoretical models (e.g., Frontier Molecular Orbital theory) explain reactivity patterns, while bibliometric analysis identifies emerging themes (e.g., boron-containing MOFs) .

Q. What advanced separation techniques improve the scalability of this compound purification?

- Methodological Answer : Membrane-based separations (e.g., nanofiltration) or simulated moving bed (SMB) chromatography enhance throughput for large-scale synthesis. CRDC classifications highlight membrane technologies as critical for chemical engineering . Solvent-resistant membranes (e.g., polyimide) retain boronic esters while removing smaller impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。